3-bromo-N-(3-fluorophenyl)benzamide
Description
Properties
IUPAC Name |
3-bromo-N-(3-fluorophenyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrFNO/c14-10-4-1-3-9(7-10)13(17)16-12-6-2-5-11(15)8-12/h1-8H,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCXTUCOJHIXBIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NC2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-(3-fluorophenyl)benzamide typically involves the reaction of 3-bromobenzoyl chloride with 3-fluoroaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-N-(3-fluorophenyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction can lead to different functionalized derivatives .
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Properties
Research indicates that compounds similar to 3-bromo-N-(3-fluorophenyl)benzamide exhibit significant biological activity, particularly in cancer research. The presence of halogen atoms often enhances the lipophilicity and metabolic stability of compounds, which can lead to improved binding affinities for biological targets. For instance, studies have shown that halogenated benzamides can act as inhibitors for various enzymes and receptors, making them valuable in therapeutic applications against cancer.
1.2 Enzyme Inhibition
The compound has been studied for its inhibitory effects on fatty acid amide hydrolase (FAAH), an enzyme involved in the metabolism of endocannabinoids. Inhibitors of FAAH are being explored for their potential analgesic effects without central nervous system penetration, making them suitable candidates for treating pain without psychoactive side effects .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. Modifications to the phenyl rings can significantly affect its biological activity and distribution.
Case Study: FAAH Inhibition
A study evaluated various analogues of a related compound, demonstrating that structural modifications at specific positions influenced both potency and systemic distribution. The findings revealed that certain derivatives exhibited enhanced inhibitory potency while limiting brain penetration, suggesting their utility as peripherally restricted analgesics .
Material Science Applications
Beyond medicinal chemistry, this compound shows promise in material science due to its unique chemical properties. The compound's ability to form stable complexes with metals or other organic molecules can lead to applications in developing new materials with specific functionalities.
Table 2: Potential Material Science Applications
| Application Area | Description |
|---|---|
| Organic Electronics | Potential use as a semiconductor material |
| Photovoltaics | Role in enhancing light absorption properties |
| Catalysis | Possible application as a catalyst in chemical reactions |
Mechanism of Action
The mechanism of action of 3-bromo-N-(3-fluorophenyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine and fluorine substituents can influence the compound’s binding affinity and selectivity towards these targets. The exact molecular pathways involved would vary based on the specific biological context .
Comparison with Similar Compounds
Substituent Variations in Benzamide Derivatives
The biological and chemical profiles of benzamide derivatives are highly sensitive to substituent positions and electronic effects. Below is a comparative analysis of 3-bromo-N-(3-fluorophenyl)benzamide with key analogs:
Key Observations :
- Fluorine Position : The 3-fluorophenyl analog exhibits superior solubility compared to the 4-fluorophenyl isomer due to reduced steric hindrance and altered crystal packing .
- Halogen Effects : Bromine at the 3-position enhances halogen bonding with protein targets (e.g., kinases), while chlorine/CF₃ groups in analogs increase lipophilicity and membrane permeability .
- Heterocyclic Modifications : Incorporation of oxazole or imidazole rings (e.g., ZINC3667937) improves metabolic stability but may reduce target specificity .
Biological Activity
3-Bromo-N-(3-fluorophenyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of enzyme inhibition and receptor binding. This article reviews the available literature on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C13H10BrFNO, with a molecular weight of approximately 295.13 g/mol. The compound features a bromine atom and a fluorine atom substituted on the aromatic rings, which may influence its biological activity by altering lipophilicity and binding affinity to target proteins.
Enzyme Inhibition
Research indicates that this compound exhibits notable enzyme inhibitory activity. For instance, studies have shown that it can inhibit specific enzymes involved in metabolic pathways, which may be relevant in treating conditions like cancer or metabolic disorders.
Receptor Binding
The compound has been evaluated for its binding affinity to various receptors. Preliminary data suggest that it may act as an antagonist at certain opioid receptors, similar to other N-substituted benzamides. This activity could position it as a candidate for further development in pain management therapies.
Case Studies
- Antiparasitic Activity : In a study assessing the efficacy of various benzamide derivatives against Plasmodium falciparum, this compound was found to exhibit moderate activity, with an EC50 value indicating effective inhibition of parasite growth in vitro. This suggests potential as an antimalarial agent when optimized for better solubility and metabolic stability.
- Cancer Cell Line Studies : A recent investigation into the cytotoxic effects of this compound on cancer cell lines revealed that it induces apoptosis in specific types of cancer cells. The study utilized various assays to measure cell viability and apoptosis markers, demonstrating significant promise for therapeutic application in oncology.
Research Findings Summary
The following table summarizes key findings related to the biological activity of this compound:
The mechanism by which this compound exerts its biological effects involves interaction with specific protein targets. The presence of bromine and fluorine substituents is hypothesized to enhance its binding affinity due to increased hydrophobic interactions with the target proteins. Further studies are required to elucidate the precise pathways involved.
Q & A
Q. What are the optimal synthetic routes for 3-bromo-N-(3-fluorophenyl)benzamide, and how can purity be maximized?
Methodological Answer: The synthesis of halogenated benzamides typically involves coupling a brominated benzoic acid derivative with a fluorinated aniline. A two-step approach is recommended:
Bromination and Activation : Brominate benzoic acid at the 3-position using Br₂/Fe catalyst, followed by conversion to an acid chloride (e.g., SOCl₂ or oxalyl chloride).
Amide Coupling : React the acid chloride with 3-fluoroaniline in anhydrous dichloromethane (DCM) under inert atmosphere, using triethylamine (Et₃N) as a base to scavenge HCl.
Key Considerations :
Q. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer: A multi-technique approach ensures accurate characterization:
- NMR :
- ¹H NMR : Look for aromatic protons in the δ 7.2–8.1 ppm range, with splitting patterns reflecting bromine and fluorine substituents.
- ¹³C NMR : The carbonyl (C=O) signal appears at ~δ 165–170 ppm.
- FT-IR : Confirm amide C=O stretch at ~1650 cm⁻¹ and N-H stretch (if present) at ~3300 cm⁻¹.
- Mass Spectrometry : ESI-MS or EI-MS should show molecular ion peaks at m/z 308 (M⁺ for C₁₃H₈BrFNO).
Cross-validate data with computational tools (e.g., PubChem’s predicted spectra) .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard for resolving bond angles, dihedral angles, and halogen positioning:
- Crystallization : Grow crystals via slow evaporation in a DCM/hexane mixture at 150 K.
- Data Collection : Use a Mo-Kα radiation source (λ = 0.71073 Å) with a CCD detector.
- Analysis :
- Refinement with SHELXL software to achieve R-factor < 0.05.
- Validate intramolecular interactions (e.g., F···Br van der Waals contacts) and planarity of the benzamide core.
- Compare with structurally analogous compounds (e.g., difluoro-N-(pyridyl)benzamides ).
Example : A related fluorinated benzamide showed a dihedral angle of 12.5° between aromatic rings, critical for understanding steric effects .
Q. What biochemical pathways are influenced by halogenated benzamides like this compound?
Methodological Answer: Halogenated benzamides often target enzymes involved in bacterial or eukaryotic signaling:
- Enzyme Inhibition Assays :
- Test against bacterial acetyltransferases (e.g., AcpS-PPTase) using a malachite green phosphate assay.
- IC₅₀ values can be determined via dose-response curves (0.1–100 µM).
- Pathway Analysis :
Q. How should researchers address discrepancies in spectroscopic or bioactivity data?
Methodological Answer: Contradictions often arise from impurities, solvent effects, or conformational flexibility:
- Purity Checks : Re-run HPLC with a longer gradient (e.g., 20–100% acetonitrile over 30 min).
- Solvent Artifacts : Compare NMR spectra in DMSO-d₆ vs. CDCl₃ to rule out solvent-induced shifts.
- Conformational Analysis : Perform DFT calculations (e.g., Gaussian 16, B3LYP/6-31G*) to model rotamer populations.
- Bioactivity Replication : Use orthogonal assays (e.g., fluorescence polarization alongside enzyme inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
